molecular formula C12H16BrNO B14067492 1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide CAS No. 101077-32-1

1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide

Cat. No.: B14067492
CAS No.: 101077-32-1
M. Wt: 270.17 g/mol
InChI Key: WNMYRKCOPIEARJ-UHFFFAOYSA-N
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Description

1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide is a chemical compound with a complex structure that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrobromide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of quinolizinone derivatives.

    Reduction: Formation of tetrahydroquinolizine derivatives.

    Substitution: Formation of various substituted quinolizine derivatives.

Scientific Research Applications

1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1H,5H-Benzo(ij)quinolizin-9-ol: A closely related compound with similar structure but different functional groups.

    2,3,6,7-Tetrahydroquinolizine: Another related compound with similar core structure but different substituents.

Uniqueness: 1H,5H-Benzo(ij)quinolizin-9-ol, 2,3,6,7-tetrahydro-, hydrobromide is unique due to its specific hydrobromide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

101077-32-1

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ol;hydrobromide

InChI

InChI=1S/C12H15NO.BrH/c14-11-7-9-3-1-5-13-6-2-4-10(8-11)12(9)13;/h7-8,14H,1-6H2;1H

InChI Key

WNMYRKCOPIEARJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)O.Br

Origin of Product

United States

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